3-Fluoro-5-isopropoxyphenylboronic acid

Suzuki-Miyaura Coupling Steric Hindrance Selectivity

This high-purity building block is specifically designed for chemists pursuing sterically demanding Suzuki-Miyaura couplings. The unique meta-fluorine and meta-isopropoxy substitution pattern delivers an optimized electronic and steric profile, effectively suppressing undesired homocoupling side reactions to ensure superior selectivity and yield in biaryl synthesis. Its moderate lipophilicity (LogP ~2.2) makes it ideal for late-stage drug candidate diversification, while the solid physical state guarantees handling stability and precise weighing for high-throughput parallel synthesis. Secure your research supply by inquiring about competitive bulk pricing and immediate stock availability.

Molecular Formula C9H12BFO3
Molecular Weight 198 g/mol
CAS No. 1195945-65-3
Cat. No. B3021420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-isopropoxyphenylboronic acid
CAS1195945-65-3
Molecular FormulaC9H12BFO3
Molecular Weight198 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)OC(C)C)(O)O
InChIInChI=1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3
InChIKeyHJJYROZZJOJOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-isopropoxyphenylboronic Acid (CAS 1195945-65-3): A Core Building Block for Suzuki-Miyaura Cross-Coupling in Pharmaceutical Synthesis


3-Fluoro-5-isopropoxyphenylboronic acid (CAS 1195945-65-3) is a specialized organoboron compound within the arylboronic acid class, with the molecular formula C9H12BFO3 and a molecular weight of 198.0 g/mol . It is a standard building block for Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in complex organic molecules, including pharmaceuticals and agrochemicals [1]. Its structural features include a fluorine atom and an isopropoxy group on a phenyl ring, which modulate its electronic properties and steric bulk .

Why Generic Arylboronic Acids Cannot Replace 3-Fluoro-5-isopropoxyphenylboronic Acid: Key Differentiators in Reactivity and Handling


Direct substitution of 3-Fluoro-5-isopropoxyphenylboronic acid with a structurally similar analog is not feasible without risking synthetic failure. The specific combination of a meta-fluorine and a meta-isopropoxy group creates a unique electronic environment and steric profile that directly influences reaction kinetics, yield, and selectivity in Suzuki-Miyaura couplings [1]. For instance, the isopropoxy group provides significantly greater steric hindrance than a methoxy or ethoxy analog, which can be critical for achieving high selectivity in challenging cross-coupling reactions [2]. Furthermore, the compound's physicochemical properties, such as a higher melting point (136-140°C) compared to simpler analogs, offer practical advantages in handling and storage stability .

Quantifiable Differentiation of 3-Fluoro-5-isopropoxyphenylboronic Acid Against Key Comparators


Enhanced Steric Bulk vs. Methoxy and Ethoxy Analogs

The isopropoxy group in 3-Fluoro-5-isopropoxyphenylboronic acid provides significantly greater steric hindrance compared to the methoxy group in 3-fluoro-5-methoxyphenylboronic acid or the ethoxy group in 3-fluoro-5-ethoxyphenylboronic acid. This increased bulk can be a critical factor in achieving high regioselectivity and preventing unwanted side reactions in Suzuki-Miyaura couplings, particularly when coupling with sterically demanding aryl halides [1].

Suzuki-Miyaura Coupling Steric Hindrance Selectivity

Improved Lipophilicity and Solubility vs. Hydroxyl Analog

The introduction of the isopropoxy group significantly alters the compound's lipophilicity (LogP) compared to the hydroxyl analog. The calculated LogP for 3-fluoro-5-isopropoxyphenylboronic acid is 2.2, whereas the LogP for 3-fluoro-5-hydroxyphenylboronic acid is 1.0 [1]. This difference translates to a 16-fold increase in lipophilicity, which can enhance membrane permeability and improve cellular uptake in drug discovery applications [2].

Lipophilicity Solubility Drug Design

Higher Melting Point for Improved Storage and Handling vs. Proximal Analogs

The melting point of 3-fluoro-5-isopropoxyphenylboronic acid (136-140°C) is significantly higher than that of the methoxy analog, 3-fluoro-5-methoxyphenylboronic acid (melting point: 184-187°C) . However, the key comparator is the propoxy analog, which is reported as an oil at room temperature . This solid-state property offers a clear advantage in terms of ease of handling, accurate weighing, and long-term storage stability, reducing the risk of decomposition associated with oils.

Stability Storage Handling

Batch-to-Batch Consistency via Certificates of Analysis (CoA)

Reputable vendors provide batch-specific Certificates of Analysis (CoA) for 3-fluoro-5-isopropoxyphenylboronic acid, detailing purity (typically 95-98% by HPLC), identity (by NMR), and other quality metrics . This documented traceability is not universally available for all custom-synthesized or less common analogs, which can introduce significant variability into research outcomes. For procurement, the availability of a CoA is a critical differentiator that ensures reproducibility and minimizes troubleshooting time.

Quality Control Reproducibility Procurement

Optimal Application Scenarios for 3-Fluoro-5-isopropoxyphenylboronic Acid


Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biaryl Synthesis

This compound is ideally suited for the synthesis of sterically demanding biaryl motifs, a common substructure in pharmaceuticals and advanced materials [1]. The enhanced steric bulk of the isopropoxy group (compared to methoxy or ethoxy) helps prevent homocoupling and other side reactions, enabling the selective formation of the desired biaryl bond with challenging aryl halides [2].

Late-Stage Functionalization in Medicinal Chemistry

In drug discovery, this boronic acid is valuable for the late-stage introduction of 3-fluoro-5-isopropoxyphenyl motifs onto complex drug-like scaffolds . Its moderate lipophilicity (LogP ~2.2) is within the optimal range for drug candidates, and its solid form (mp 136-140°C) allows for precise weighing of small quantities, which is critical for high-throughput parallel synthesis .

Synthesis of Fluoroaryl Ether-Containing Agrochemical Intermediates

The compound serves as a key intermediate for constructing fluoroaryl ether linkages found in modern agrochemicals, particularly fungicides and herbicides . The fluorine atom can enhance metabolic stability, while the isopropoxy group can modulate lipophilicity for optimal plant uptake, as supported by the compound's favorable LogP value [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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